Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of glucagon, a hormone that plays a critical role in glucose metabolism. This compound acts as a glucagon receptor antagonist, inhibiting the effects of glucagon in various biological systems. It has been characterized for its ability to block glucagon-induced hyperglycemia and enhance insulin release, making it a subject of interest in diabetes research.
This compound belongs to the class of peptide hormones and is specifically categorized as a glucagon receptor antagonist. Its pharmacological classification highlights its potential therapeutic applications in managing conditions related to glucagon signaling, such as diabetes mellitus.
Des-His1-[Glu9]-Glucagon (1-29) amide is synthesized through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves:
The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is C148H221N41O47S, with a calculated molecular weight of approximately 3358.72 g/mol . The purity and structural integrity are confirmed through analytical techniques such as mass spectrometry and HPLC.
The structure of des-His1-[Glu9]-Glucagon (1-29) amide consists of 29 amino acid residues, where specific substitutions at positions 1 (removal of histidine) and 9 (substitution with glutamic acid) define its unique properties compared to native glucagon. The sequence is as follows:
The compound exhibits specific conformational characteristics that influence its binding affinity and activity at the glucagon receptor, which are crucial for its function as an antagonist.
Des-His1-[Glu9]-Glucagon (1-29) amide primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to glucagon receptors on hepatocytes, which leads to inhibition of adenylyl cyclase activation—a key step in glucagon signaling pathways.
Studies have shown that des-His1-[Glu9]-Glucagon (1-29) amide binds to hepatocytes via a single first-order process, contrasting with glucagon's dual binding kinetics. This unique interaction profile suggests that the antagonist does not promote the necessary conformational changes required for receptor activation .
Des-His1-[Glu9]-Glucagon (1-29) amide functions by competitively inhibiting the binding of glucagon to its receptor. This blockade prevents the subsequent activation of adenylyl cyclase, thereby reducing cyclic adenosine monophosphate levels and inhibiting glucose release from the liver.
Research indicates that this compound effectively lowers blood glucose levels in diabetic models by counteracting glucagon's hyperglycemic effects without affecting glycogenolysis . The antagonist's potency is quantified with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced responses .
Des-His1-[Glu9]-Glucagon (1-29) amide appears as a lyophilized powder that must be stored at -20°C to maintain stability .
The compound's solubility and stability are influenced by its peptide nature, which generally exhibits good stability under physiological conditions but may require careful handling during experimental procedures.
The compound has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity.
Des-His1-[Glu9]-Glucagon (1-29) amide has significant potential in scientific research, particularly in studies related to diabetes management and metabolic disorders. Its role as a glucagon receptor antagonist makes it valuable for:
des-His¹-[Glu⁹]-Glucagon (1-29) amide functions as a glucagon receptor antagonist through targeted modifications that fundamentally alter glucagon receptor (GCGR) conformational dynamics. The deletion of the N-terminal histidine residue (His¹) combined with the substitution of aspartic acid with glutamic acid at position 9 (Glu⁹) creates a molecule that binds the glucagon receptor without inducing the conformational changes required for receptor activation. This engineered antagonism stems from the analog's inability to stabilize the active receptor conformation necessary for G-protein coupling, as confirmed through comparative kinetic binding studies with native glucagon [1] [4].
Radioligand binding analyses reveal distinctive kinetic behaviors: Native glucagon associates with hepatocyte glucagon receptors via a biphasic binding process indicative of multi-step conformational transitions, whereas des-His¹-[Glu⁹]-Glucagon (1-29) amide binding follows a simple monophasic association pattern. This kinetic simplification directly demonstrates the antagonist's failure to induce or stabilize the high-affinity ternary complex (agonist-receptor-G protein) essential for signal transduction. The monophasic dissociation of the antagonist further contrasts with glucagon's complex dissociation profile, supporting a model where the analog binds but prevents the sequential receptor adjustments that enable intracellular signaling [1].
A defining characteristic of des-His¹-[Glu⁹]-Glucagon (1-29) amide is its independence from guanosine triphosphate (GTP)-modulated binding, a hallmark feature distinguishing its antagonistic mechanism from agonist-receptor interactions. In permeabilized hepatocyte systems, native glucagon binding and its subsequent activation of adenylyl cyclase are potently regulated by GTP and Mg²⁺ concentrations. Glucagon binding affinity decreases significantly in the presence of GTP, reflecting agonist-induced receptor-G protein coupling that is GTP-sensitive. Conversely, the binding kinetics and affinity of des-His¹-[Glu⁹]-Glucagon (1-29) amide remain unchanged upon GTP addition or Mg²⁺ depletion [1] [4].
Table 1: Modulation of Ligand-Receptor Interactions by GTP and Mg²⁺
Ligand | GTP Effect on Binding | Mg²⁺ Requirement for Binding | Effect on Adenylyl Cyclase |
---|---|---|---|
Native Glucagon | Marked decrease in affinity | Essential for high-affinity binding | Potent stimulation |
des-His¹-[Glu⁹]-Glucagon (1-29) amide | No significant effect | No significant effect | No stimulation (Inhibition of glucagon-induced activation) |
This GTP independence provides critical mechanistic evidence that the antagonist binds glucagon receptors without promoting productive engagement with stimulatory G-proteins (Gₛ). Consequently, while occupying the receptor binding site, it sterically hinders glucagon binding and prevents the GTP-dependent activation of adenylyl cyclase, the enzyme responsible for cyclic adenosine monophosphate (cAMP) production. This blockade results in the complete inhibition of glucagon-triggered cAMP accumulation, a primary second messenger mediating glucagon's hyperglycemic effects [1] [4].
The antagonistic potency of des-His¹-[Glu⁹]-Glucagon (1-29) amide has been rigorously quantified using Schild analysis in isolated rat liver membrane preparations. This compound exhibits competitive antagonism against glucagon, characterized by a pA₂ value of 7.2. This value indicates the negative logarithm of the molar antagonist concentration required to reduce the agonist (glucagon) effect by twofold, signifying high potency in blocking glucagon receptor signaling [2] [3] [5].
Binding isotherms generated at equilibrium demonstrate that des-His¹-[Glu⁹]-Glucagon (1-29) amide binds to intact hepatocytes according to a single, high-affinity binding site model. This contrasts sharply with glucagon, which exhibits complex binding to two distinct affinity states under the same conditions. The antagonist's simplified, monophasic binding isotherm reflects exclusive occupancy of the receptor without inducing the conformational heterogeneity typically associated with agonist-induced receptor activation states. The concentration-dependent rightward shifts observed in glucagon dose-response curves for cAMP production, without suppression of the maximal response, further confirm its competitive antagonistic profile [1] [3].
Table 2: Binding and Antagonistic Parameters of des-His¹-[Glu⁹]-Glucagon (1-29) amide
Parameter | Value | Experimental System | Significance |
---|---|---|---|
pA₂ | 7.2 | Rat liver membranes | High potency competitive antagonism |
Apparent KD | Submicromolar range (Specific value not always reported) | Intact rat hepatocytes | High receptor binding affinity |
Binding Isotherm Profile | Single, monophasic | Intact rat hepatocytes | Binds a single receptor population without inducing multiple affinity states |
IC₅₀ for Glucagon-Induced AC Inhibition | ~63 nM (Calculated from pA₂) | Rat liver membranes | Effective concentration for functional blockade |
des-His¹-[Glu⁹]-Glucagon (1-29) amide exerts a multifaceted influence on glucagon receptor-mediated intracellular signaling cascades. Its primary and most extensively documented effect is the potent and selective inhibition of glucagon-stimulated cyclic adenosine monophosphate (cAMP) accumulation. By preventing glucagon receptor coupling to Gₛ proteins, the antagonist effectively blocks agonist-induced activation of adenylyl cyclase. This abolishes the surge in intracellular cAMP levels that normally activates protein kinase A, leading to the downstream metabolic events like glycogenolysis and gluconeogenesis [1] [4].
Beyond cAMP blockade, evidence suggests a capacity of this antagonist to modulate phospholipase C-mediated pathways under specific conditions. While devoid of intrinsic agonist activity on phospholipase C, binding studies coupled with functional assays indicate that receptor occupancy by des-His¹-[Glu⁹]-Glucagon (1-29) amide can stimulate the breakdown of inositol phospholipids in some experimental systems [3]. This suggests a potential, albeit limited, ability to engage certain G-protein subtypes (e.g., Gq) or β-arrestin pathways upon receptor binding, without provoking the full spectrum of glucagon's metabolic actions. However, this phospholipase C activation appears context-dependent and is not universally observed as a primary mechanism. Crucially, the antagonist completely lacks the ability to stimulate adenylyl cyclase, affirming its pure antagonistic profile on the canonical glucagon-cAMP pathway [1] [3] [4]. This differential impact on second messengers—strong inhibition of cAMP versus potential weak or conditional stimulation of inositol phospholipid turnover—highlights a complex, pathway-selective modulation downstream of the occupied glucagon receptor.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0